1-(4-Fluoronaphthalen-1-yl)isoquinoline
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Overview
Description
1-(4-Fluoronaphthalen-1-yl)isoquinoline is a chemical compound with the molecular formula C19H12FN and a molecular weight of 273.3 g/mol . This compound features a fluorine atom attached to a naphthalene ring, which is further connected to an isoquinoline structure. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(4-Fluoronaphthalen-1-yl)isoquinoline can be achieved through several routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . This process typically requires specific reaction conditions, such as the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Fluoronaphthalen-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Fluoronaphthalen-1-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence enhances the compound’s ability to form strong interactions with target molecules, leading to specific biological effects. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Fluoronaphthalen-1-yl)isoquinoline can be compared with other fluorinated isoquinolines, such as:
- 1-Fluoroisoquinoline
- 3-Fluoroisoquinoline
- 4-Fluoroisoquinoline
- 5-Fluoroisoquinoline
These compounds share similar structural features but differ in the position of the fluorine atom on the isoquinoline ring . The unique position of the fluorine atom in this compound imparts distinct chemical and physical properties, making it unique among its analogs.
Properties
Molecular Formula |
C19H12FN |
---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C19H12FN/c20-18-10-9-17(15-7-3-4-8-16(15)18)19-14-6-2-1-5-13(14)11-12-21-19/h1-12H |
InChI Key |
ZTXGYOFOFBMELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)F |
Origin of Product |
United States |
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